Dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound characterized by a pyrrole ring with cyclopentyl and ester substituents. This compound is recognized for its unique structure and potential applications in various scientific fields, including chemistry, biology, and medicine. It is classified as a pyrrole derivative, specifically a dicarboxylate ester.
The compound is identified by its Chemical Abstracts Service number 1704096-43-4 and has been documented in various scientific sources as a significant building block in organic synthesis. Its classification falls under the category of heterocyclic compounds due to the presence of the nitrogen-containing pyrrole ring, which contributes to its reactivity and biological properties.
The synthesis of dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate typically involves a multi-step process:
The reaction conditions are optimized for high yield and purity, focusing on environmentally friendly approaches where possible. The choice of solvents and temperatures plays a significant role in the efficiency of the synthesis.
Dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate features a pyrrole ring with two carboxylate ester groups at the 2 and 4 positions and a cyclopentyl group at the 5 position. The molecular formula is C13H15NO4, with a molar mass of approximately 253.26 g/mol.
Key structural data include:
Dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions:
Common reagents used in these reactions include:
Dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate exhibits several notable physical properties:
Key chemical properties include:
Dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate has diverse applications in scientific research:
The Knorr pyrrole synthesis remains the cornerstone for constructing the core scaffold of dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate. This classical methodology involves the condensation of β-keto esters with α-aminoketones, followed by oxidative aromatization. In the synthesis of related 2,4-dimethylpyrrole derivatives, ethyl acetoacetate reacts with sodium nitrite under acidic conditions to form an intermediate nitroso compound, which undergoes zinc-mediated reductive cyclization in glacial acetic acid to yield 2,4-dimethyl-3,5-dicarbethoxypyrrole (yield: 57–64%) [1] . Critical reaction optimizations include:
Modern adaptations employ microwave-assisted cyclization, reducing reaction times from hours to minutes while maintaining yields of 70–75% for analogous pyrrole dicarboxylates. The crystalline product typically requires purification via recrystallization from ethanol, yielding pale yellow crystals with characteristic melting points of 136–137°C .
Table 1: Optimization of Knorr Pyrrole Synthesis Parameters
Parameter | Traditional Approach | Optimized Approach |
---|---|---|
Temperature Control | 5-7°C (manual cooling) | Automated cryoreactor |
Reduction Time | 3-4 hours | 45-60 minutes |
Zinc Addition | Incremental (foam risk) | Sodium acetate complex |
Typical Yield | 57-64% | 70-75% |
Electrophilic substitution at the pyrrole C-5 position presents significant challenges due to inherent electronic biases. The introduction of the cyclopentyl moiety requires specialized methodologies:
Directed ortho-Metalation (DoM) enables regioselective functionalization of pyrrole dicarboxylates. Pre-treatment with lithium diisopropylamide (LDA) at –78°C generates a stabilized dianionic species, which undergoes nucleophilic attack on cyclopentyl bromide. This approach achieves regioselectivities exceeding 90% for C-5 substitution, though yields remain moderate (45–60%) due to competitive side reactions [2] [4].
Friedel-Crafts Acylation-Reduction provides an alternative pathway where 2,4-dimethylpyrrole-3,5-dicarboxylate undergoes Friedel-Crafts acylation with cyclopentanoyl chloride followed by Wolff-Kishner or Clemmensen reduction. While this sequence affords the target cyclopentyl derivative in 65% overall yield, it requires multi-step protection/deprotection strategies to prevent N-acylation [3] [8].
Recent advances employ transition-metal catalysis using palladium-catalyzed C–H activation. Under optimized conditions (Pd(OAc)₂, Ag₂CO₃, pivalic acid, 120°C), direct cyclopentylation proceeds in a single step with 70% yield and excellent regioselectivity [2].
Table 2: Comparison of Alkylation Methods for Cyclopentyl Introduction
Method | Conditions | Yield | Regioselectivity |
---|---|---|---|
Directed ortho-Metalation | LDA, THF, –78°C; Cyclopentyl Br | 45-60% | >90% C-5 |
Friedel-Crafts Sequence | AlCl₃, cyclopentanoyl chloride; reduction | 65% | >95% C-5 |
Pd-Catalyzed C–H Activation | Pd(OAc)₂, Ag₂CO₃, PivOH, 120°C | 70% | >98% C-5 |
Carboxyl functionalization in pyrrole intermediates employs distinct esterification strategies depending on reaction scale and purity requirements:
Fischer-Speier Esterification of the corresponding dicarboxylic acid (generated via alkaline hydrolysis of diethyl esters) remains widely used. Refluxing with methanol and catalytic sulfuric acid provides dimethyl ester in 75–85% yield. However, this method risks pyrrole ring degradation under prolonged acidic conditions [7].
Steglich Esterification offers a mild alternative using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane. This room-temperature method achieves near-quantitative conversion (95% yield) of 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylic acid to the dimethyl ester while preserving acid-sensitive functional groups. The main drawback involves difficult removal of DCU (dicyclohexylurea) byproducts [2] [7].
Computational studies reveal that electron density distribution significantly impacts esterification kinetics. The C-2 carboxyl group exhibits higher reactivity due to reduced steric hindrance and favorable orbital alignment, enabling potential stepwise functionalization. This electronic asymmetry permits selective mono-esterification at C-2 (yield: 88%) before C-4 conversion [7].
Recent innovations focus on improving atom economy and reducing environmental impact across the synthetic sequence:
Solvent-Free Mechanochemistry enables Knorr condensation without volatile organic solvents. Ball-milling ethyl acetoacetate with sodium nitrite and zinc dust achieves 68% yield of pyrrole intermediate while eliminating acetic acid waste streams. This approach reduces E-factor (mass ratio of waste to product) from 15.2 to 3.8 compared to traditional methods [2] [4].
Catalytic Zinc Systems address heavy metal waste in reductive cyclization. Nano-zinc catalysts (5 mol%) in aqueous ethanol facilitate pyrrole formation at 80°C with catalyst recovery exceeding 90%. This reduces zinc consumption from 3 gram atoms per mole to 0.15 gram atoms, significantly minimizing heavy metal disposal challenges [4] .
Continuous Flow Processing integrates hydrolysis, decarboxylation, and esterification into a single operation. A three-reactor cascade with inline pH adjustment produces dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate in 58% overall yield with 90% reduction in processing time compared to batch methods. Key advantages include precise temperature control during exothermic steps and immediate isolation of water-sensitive intermediates [2].
Table 3: Green Chemistry Metrics Comparison for Pyrrole Synthesis
Method | Atom Economy | E-Factor | Process Time |
---|---|---|---|
Traditional Batch | 42% | 15.2 | 24 hours |
Solvent-Free Mechano | 61% | 3.8 | 6 hours |
Catalytic Zinc System | 67% | 4.5 | 8 hours |
Continuous Flow | 49% | 6.3 | 2.5 hours |
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